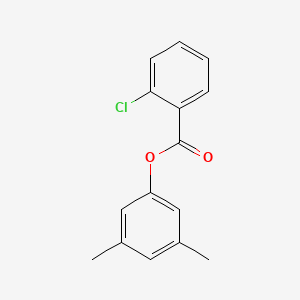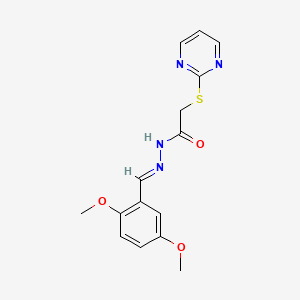
3,5-dimethylphenyl 2-chlorobenzoate
Descripción general
Descripción
3,5-dimethylphenyl 2-chlorobenzoate, also known as DCB, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. DCB belongs to the family of benzoic acid derivatives and is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Organic Chemistry Applications
Transesterification Studies : In organic chemistry, 3,5-dimethylphenyl esters, a related compound, have been investigated for their transesterification rates in weakly polar, aprotic solvents. This research is crucial for understanding the reactivity of esters in different solvent environments (Jackman, Petrei, & Smith, 1991).
Synthesis and Fluorosensing : Another application in synthetic chemistry involves the creation of sterically crowded atropisomeric compounds for dual-mode enantioselective fluorosensing. Here, the preparation of such compounds includes the formation of 4-(3',5'-dimethylphenyl)-2-chlorobenzoic acid as an intermediate step (Mei, Martin, & Wolf, 2006).
Materials Science Applications
- Polyurethane Copolymer Modification : In the field of materials science, the grafted 3,5-dimethylphenyl group has been found to significantly improve the low-temperature flexibility of polyurethane copolymers. This finding is important for developing materials with enhanced flexibility and durability in extreme conditions (Chung, Choi, Park, & Chun, 2012).
Environmental Science Applications
- Degradation and Environmental Fate of Chlorinated Pollutants : In environmental science, studies have been conducted on the biotransformation of chlorophenols to chlorobenzoates in methanogenic sediment communities. This research is significant for understanding the environmental fate of chlorinated pollutants and their degradation pathways (Becker, Stahl, & Rittmann, 1999).
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-11(2)9-12(8-10)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLGRLKQCSCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B3873328.png)
![2-hydroxy-5-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3873333.png)


![methyl 5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3873354.png)
![8-{[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]thio}-9H-purin-6-amine](/img/structure/B3873355.png)

![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873368.png)
![2-hydroxy-5-iodo-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3873374.png)
![N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873375.png)
![3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B3873388.png)

![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3873407.png)
